![molecular formula C5H10NNaS2 B587957 Sodium Diethyldithiocarbamate-d10 CAS No. 1261395-23-6](/img/no-structure.png)
Sodium Diethyldithiocarbamate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Diethyldithiocarbamate-d10 is a biochemical reagent . It is a pale yellow, water-soluble salt . It is used as an enzyme inhibitor and is a stable isotope labelled compound .
Synthesis Analysis
Sodium Diethyldithiocarbamate can be synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide . Dithiocarbamates are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media .
Molecular Structure Analysis
The molecular formula of Sodium Diethyldithiocarbamate-d10 is C5D10NNaS2 and it has a molecular weight of 181.32 . The ligands coordinate via the two sulfur atoms .
Chemical Reactions Analysis
Oxidation of Sodium Diethyldithiocarbamate gives the disulfide, also called a thiuram disulfide . Dithiocarbamates are nucleophiles and thus can be alkylated .
Physical And Chemical Properties Analysis
Sodium Diethyldithiocarbamate-d10 is a white or slightly brown or slightly pink crystalline solid . It is soluble in water . It has a molar mass of 171.259 g/mol .
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of Sodium Diethyldithiocarbamate-d10 can be achieved through a reaction between diethyldithiocarbamate and sodium deuteroxide.", "Starting Materials": ["Diethyldithiocarbamate", "Sodium deuteroxide"], "Reaction": [ "Step 1: Dissolve diethyldithiocarbamate in a suitable solvent such as ethanol or water.", "Step 2: Add sodium deuteroxide to the solution and stir the mixture for several hours.", "Step 3: Filter the solution to remove any insoluble impurities.", "Step 4: Concentrate the filtrate to obtain crude Sodium Diethyldithiocarbamate-d10.", "Step 5: Purify the crude product by recrystallization or column chromatography to obtain the final product." ] } | |
CAS RN |
1261395-23-6 |
Product Name |
Sodium Diethyldithiocarbamate-d10 |
Molecular Formula |
C5H10NNaS2 |
Molecular Weight |
181.313 |
IUPAC Name |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
InChI Key |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Na+] |
synonyms |
N,N-Diethyl-carbamodithioic Acid-d10 Sodium Salt; Diethyldithio-carbamic Acid-d10 Sodium Salt; Dithiocarb-d10; Dithiocarb-d10 sodium; Ditiocarb-d10 sodium; Imuthiol-d10; Kupral-d10; Soxinol ESL-d10; Thiocarb-d10; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.